1-((4-(Tert-butyl)phenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((4-(Tert-butyl)phenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane is a useful research compound. Its molecular formula is C19H30N2O3S and its molecular weight is 366.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Spectral Properties
The synthesis of porphyrazines with annulated diazepine rings, specifically the Mg II complex of 4-tert-butylphenyl substituted tetra(1,4-diazepino)porphyrazine, demonstrates the significance of 1,4-diazepane derivatives in chemical research. Tarakanov et al. (2011) investigated the solvent effects on the UV-Vis and 1H NMR spectral properties of this compound, noting peculiar behaviors such as dimerization influenced by intermolecular hydrogen bonding. This research contributes to the understanding of the chemical and physical properties of diazepine-based compounds in different environments (Tarakanov, Donzello, Koifman, & Stuzhin, 2011).
Catalysis and Organic Synthesis
The introduction of novel catalysts like N-sulfonated Brönsted acidic catalysts showcases the application of diazepine derivatives in facilitating organic reactions. Goli-Jolodar, Shirini, and Seddighi (2016) explored the use of such catalysts for synthesizing polyhydroquinoline derivatives via Hantzsch condensation, highlighting the efficiency and reusability of these catalysts in organic synthesis (Goli-Jolodar, Shirini, & Seddighi, 2016).
Multicomponent Synthesis
A significant application is found in the Ugi multicomponent reaction followed by an intramolecular nucleophilic substitution. Banfi et al. (2007) utilized this approach for the synthesis of 1-sulfonyl 1,4-diazepan-5-ones and their benzo-fused derivatives. This method represents a short, efficient route to diazepane or diazocane systems, showcasing the versatility of 1,4-diazepane derivatives in complex organic syntheses (Banfi, Basso, Guanti, Kielland, Repetto, & Riva, 2007).
Synthesis of Fluorinated Alkenes
In the field of synthetic chemistry, compounds like 1-tert-Butyl-1H-tetrazol-5-yl fluoromethyl sulfone (TBTSO2CH2F) have been developed as efficient fluoromethylidene synthons. Zhu, Ni, Zhao, and Hu (2010) demonstrated their use in the synthesis of monofluorinated alkenes via Julia-Kocienski olefination, highlighting the role of such diazepane derivatives in fluorine chemistry (Zhu, Ni, Zhao, & Hu, 2010).
Epoxidation Catalysis
Manganese(III) complexes with diazepane-based ligands have been studied for their catalytic ability in olefin epoxidation reactions. Sankaralingam and Palaniandavar (2014) investigated how the Lewis basicity of bisphenolate ligands affects the reactivity and selectivity in epoxidation, showing the potential of diazepane derivatives in tuning catalytic processes (Sankaralingam & Palaniandavar, 2014).
Properties
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-4-(oxolan-3-yl)-1,4-diazepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3S/c1-19(2,3)16-5-7-18(8-6-16)25(22,23)21-11-4-10-20(12-13-21)17-9-14-24-15-17/h5-8,17H,4,9-15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRWXLBHYQGTQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCOC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.